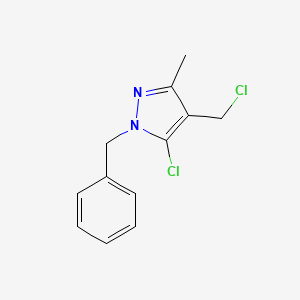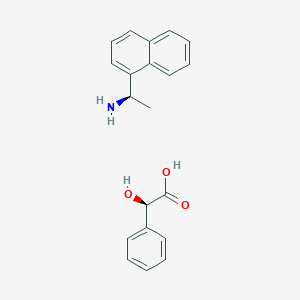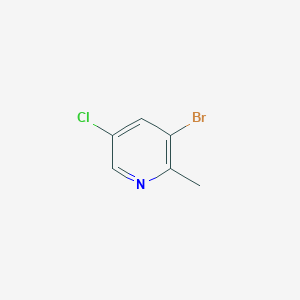![molecular formula C11H21NO3 B1373615 tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate CAS No. 1354957-79-1](/img/structure/B1373615.png)
tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method includes the reaction of tert-butyl carbamate with 2-hydroxycyclopentylmethyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems .
化学反応の分析
Types of Reactions:
Oxidation: tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Chemistry: tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful in peptide synthesis due to its stability and ease of removal under mild conditions .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: Its stability and reactivity make it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzymatic activity. The pathways involved include nucleophilic attack on the carbamate group, leading to the formation of stable enzyme-inhibitor complexes .
類似化合物との比較
- tert-butyl carbamate
- tert-butyl N-methylcarbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
Comparison: tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate is unique due to the presence of the cyclopentyl ring, which imparts specific steric and electronic properties. This makes it more selective in certain reactions compared to other tert-butyl carbamates. The hydroxy group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
特性
IUPAC Name |
tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYKJBCLLWWIHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354957-79-1 |
Source


|
| Record name | tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B1373537.png)

![6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1373539.png)


![7-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1373543.png)




![N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide](/img/structure/B1373552.png)

